molecular formula C22H24N4O4 B10992886 N~5~-carbamoyl-N~2~-[(2-phenyl-1H-indol-1-yl)acetyl]-D-ornithine

N~5~-carbamoyl-N~2~-[(2-phenyl-1H-indol-1-yl)acetyl]-D-ornithine

Cat. No.: B10992886
M. Wt: 408.4 g/mol
InChI Key: YGUBFAWPPZARGU-QGZVFWFLSA-N
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Description

N~5~-carbamoyl-N~2~-[(2-phenyl-1H-indol-1-yl)acetyl]-D-ornithine is a synthetic compound that combines the structural features of indole and ornithine. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties Ornithine, an amino acid, plays a crucial role in the urea cycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-carbamoyl-N~2~-[(2-phenyl-1H-indol-1-yl)acetyl]-D-ornithine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated peptide synthesizers and large-scale reactors to handle the multi-step synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the carbonyl group in the acetyl moiety can be achieved using reducing agents such as sodium borohydride.

    Substitution: The indole ring can participate in electrophilic substitution reactions due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as halogens in the presence of Lewis acids.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced acetyl derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N5-carbamoyl-N~2~-[(2-phenyl-1H-indol-1-yl)acetyl]-D-ornithine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound can be studied for its potential as an enzyme inhibitor or receptor ligand. The indole moiety is known to interact with various biological targets, making it a candidate for drug discovery .

Medicine

In medicine, the compound’s potential anticancer and antiviral properties can be explored. Indole derivatives have shown promise in inhibiting the growth of cancer cells and viruses .

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its synthesis and application can lead to the discovery of new drugs and bioactive molecules.

Mechanism of Action

The mechanism of action of N5-carbamoyl-N~2~-[(2-phenyl-1H-indol-1-yl)acetyl]-D-ornithine likely involves interaction with specific molecular targets such as enzymes or receptors. The indole moiety can bind to various receptors, modulating their activity. The ornithine part may interact with enzymes involved in the urea cycle or other metabolic pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N~5~-carbamoyl-N~2~-[(2-phenyl-1H-indol-1-yl)acetyl]-L-ornithine: The L-isomer of the compound, which may have different biological activity.

    N~5~-carbamoyl-N~2~-[(2-phenyl-1H-indol-1-yl)acetyl]-D-lysine: A similar compound with lysine instead of ornithine, which may affect its interaction with biological targets.

Uniqueness

N~5~-carbamoyl-N~2~-[(2-phenyl-1H-indol-1-yl)acetyl]-D-ornithine is unique due to its combination of indole and ornithine moieties. This dual functionality allows it to interact with a wide range of biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C22H24N4O4

Molecular Weight

408.4 g/mol

IUPAC Name

(2R)-5-(carbamoylamino)-2-[[2-(2-phenylindol-1-yl)acetyl]amino]pentanoic acid

InChI

InChI=1S/C22H24N4O4/c23-22(30)24-12-6-10-17(21(28)29)25-20(27)14-26-18-11-5-4-9-16(18)13-19(26)15-7-2-1-3-8-15/h1-5,7-9,11,13,17H,6,10,12,14H2,(H,25,27)(H,28,29)(H3,23,24,30)/t17-/m1/s1

InChI Key

YGUBFAWPPZARGU-QGZVFWFLSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(=O)N[C@H](CCCNC(=O)N)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(=O)NC(CCCNC(=O)N)C(=O)O

Origin of Product

United States

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